2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile 2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile
Brand Name: Vulcanchem
CAS No.: 956916-16-8
VCID: VC0460575
InChI: InChI=1S/C23H24N2O/c1-14-4-2-3-5-18(14)19-20(23(19,12-24)13-25)21(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h2-5,15-17,19-20H,6-11H2,1H3/t15?,16?,17?,19?,20-,22?/m1/s1
SMILES: CC1=CC=CC=C1C2C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C23H24N2O
Molecular Weight: 344.4g/mol

2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile

CAS No.: 956916-16-8

Main Products

VCID: VC0460575

Molecular Formula: C23H24N2O

Molecular Weight: 344.4g/mol

2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile - 956916-16-8

CAS No. 956916-16-8
Product Name 2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile
Molecular Formula C23H24N2O
Molecular Weight 344.4g/mol
IUPAC Name (2S)-2-(adamantane-1-carbonyl)-3-(2-methylphenyl)cyclopropane-1,1-dicarbonitrile
Standard InChI InChI=1S/C23H24N2O/c1-14-4-2-3-5-18(14)19-20(23(19,12-24)13-25)21(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h2-5,15-17,19-20H,6-11H2,1H3/t15?,16?,17?,19?,20-,22?/m1/s1
Standard InChIKey UBBBGSCFVIIMPQ-NUGRGXNFSA-N
Isomeric SMILES CC1=CC=CC=C1C2[C@@H](C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
SMILES CC1=CC=CC=C1C2C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
Canonical SMILES CC1=CC=CC=C1C2C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
PubChem Compound 11838517
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator